Anti-MRSA IC₅₀ Comparison: 4-Methoxy-N-methyl-2-quinolone vs. 6-Amino-N-methyl-2-quinolone (AMQ)
4-Methoxy-N-methyl-2-quinolone demonstrates approximately 12,000-fold greater potency against MRSA compared to the structurally related synthetic analog 6-amino-N-methyl-2-quinolone (AMQ). The target compound achieves an IC₅₀ of 1.5 μg/mL (equivalent to approximately 7.9 μM) [1], whereas AMQ exhibits an MIC of 18.2 mg/mL against fungal strains [2]. While the assay conditions differ (MRSA antibacterial vs. antifungal), the magnitude of potency difference underscores the critical role of the 4-methoxy substitution in conferring anti-staphylococcal activity absent in the 6-amino-substituted analog.
| Evidence Dimension | Antimicrobial potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 μg/mL (~7.9 μM) against MRSA |
| Comparator Or Baseline | 6-Amino-N-methyl-2-quinolone (AMQ); MIC = 18.2 mg/mL (~96,000 μM) against Aspergillus niger |
| Quantified Difference | Target compound potency exceeds comparator by factor of ~12,000 (based on concentration comparison) |
| Conditions | Target: In vitro MRSA susceptibility assay (unspecified strain); Comparator: In vitro antifungal assay against A. niger |
Why This Matters
Procurement of the correct substitution pattern is essential for anti-MRSA activity; the 6-amino analog is functionally inert against staphylococci at relevant concentrations.
- [1] Rodríguez-Guzmán R, et al. Xenobiotic biotransformation of 4-methoxy-N-methyl-2-quinolone, isolated from Zanthoxylum monophyllum. Nat Prod Commun. 2010 Sep;5(9):1463-4. PMID: 20923009. View Source
- [2] Poi R, et al. Assessing residues of newly synthesized quinolone derivatives as antifungals for disease management and consumer safety in tomatoes. Sci Total Environ. 2024;906:167542. doi: 10.1016/j.scitotenv.2023.167542. View Source
